molecular formula C17H17NO4 B4038264 [4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid

[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid

Cat. No.: B4038264
M. Wt: 299.32 g/mol
InChI Key: YXCSCYFTUQFQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid is a complex organic compound with a unique structure that includes a phenyl ring, an acetic acid moiety, and a bicyclic isoindoline derivative

Scientific Research Applications

[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline Derivative: The initial step involves the formation of the isoindoline core through a cyclization reaction. This can be achieved by reacting a suitable dicarboxylic acid with an amine under acidic conditions.

    Introduction of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction, where the isoindoline derivative is reacted with a phenyl acetic acid derivative in the presence of a Lewis acid catalyst.

    Oxidation and Functionalization: The final steps involve oxidation and functionalization to introduce the dioxo groups and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, quinone derivatives, and substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of [4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

    Pathways Involved: It can modulate signaling pathways related to inflammation and cell survival, including the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid is unique due to its combination of a phenyl ring, acetic acid moiety, and bicyclic isoindoline derivative, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-13(20)7-9-1-5-12(6-2-9)18-16(21)14-10-3-4-11(8-10)15(14)17(18)22/h1-2,5-6,10-11,14-15H,3-4,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCSCYFTUQFQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid
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[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid
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[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid
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[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid
Reactant of Route 5
[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid
Reactant of Route 6
[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.